molecular formula C9H3F4NO2 B1580727 N-Methyl tetrafluorophthalimide CAS No. 33795-85-6

N-Methyl tetrafluorophthalimide

Cat. No. B1580727
CAS RN: 33795-85-6
M. Wt: 233.12 g/mol
InChI Key: AULXVJOTNZUFIY-UHFFFAOYSA-N
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Description

“N-Methyl tetrafluorophthalimide” is a chemical compound with the molecular formula C9H3F4NO2 . It has a molecular weight of 233.12 . It is used as a nonaqueous electrolyte and in lithium-ion secondary batteries .


Molecular Structure Analysis

The molecular structure of “N-Methyl tetrafluorophthalimide” consists of a total of 20 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .


Physical And Chemical Properties Analysis

“N-Methyl tetrafluorophthalimide” has a melting point of 157-161 °C . The predicted boiling point is 303.9±42.0 °C and the predicted density is 1.672±0.06 g/cm3 .

Scientific Research Applications

Proteomics Research

N-Methyl tetrafluorophthalimide: is utilized in proteomics research due to its chemical properties that facilitate the study of proteomes. Proteomics is the large-scale study of proteins, particularly their structures and functions . This compound’s stability and reactivity under various conditions make it a valuable reagent for protein isolation and analysis.

Nonaqueous Electrolytes

In the field of electrochemistry, N-Methyl tetrafluorophthalimide serves as a component of nonaqueous electrolytes . These electrolytes are used in environments where water-based systems would be impractical due to issues like freezing temperatures or the need for a wider electrochemical window.

Lithium-Ion Secondary Batteries

This compound is also applied in the development of lithium-ion secondary batteries . Its chemical structure contributes to the stability and efficiency of the battery’s performance, particularly in terms of its thermal stability and conductivity.

Organic Synthesis

N-Methyl tetrafluorophthalimide: is a key intermediate in organic synthesis processes . Its tetrafluorinated ring system is particularly useful in the synthesis of complex organic molecules, providing a pathway to introduce fluorine atoms into other compounds.

Material Science

In material science, this compound is used to modify the surface properties of materials . The fluorine atoms in N-Methyl tetrafluorophthalimide can enhance the hydrophobicity of surfaces, which is beneficial in creating water-resistant materials.

Analytical Chemistry

Lastly, N-Methyl tetrafluorophthalimide finds its application in analytical chemistry as a standard or reference compound . Its well-defined melting and boiling points make it suitable for calibrating instruments and verifying the accuracy of analytical methods.

Safety and Hazards

“N-Methyl tetrafluorophthalimide” is classified under the GHS07 hazard class. The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It is advisable to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions.

properties

IUPAC Name

4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULXVJOTNZUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332853
Record name N-Methyl tetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl tetrafluorophthalimide

CAS RN

33795-85-6
Record name N-Methyl tetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-Tetrafluoro-N-methylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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